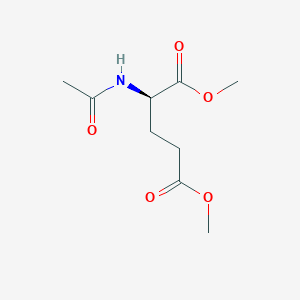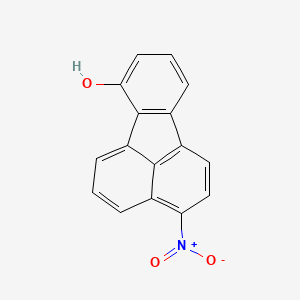![molecular formula C6H11N3OS B14296987 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 113657-09-3](/img/structure/B14296987.png)
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of N,N-dimethylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazoles .
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
作用機序
The mechanism of action of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole-2-thione: Similar in structure but lacks the dimethylaminoethyl group.
5-Phenyl-1,3,4-oxadiazole-2-thione: Contains a phenyl group instead of the dimethylaminoethyl group.
5-Methyl-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The presence of the dimethylaminoethyl group in 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
特性
CAS番号 |
113657-09-3 |
|---|---|
分子式 |
C6H11N3OS |
分子量 |
173.24 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C6H11N3OS/c1-9(2)4-3-5-7-8-6(11)10-5/h3-4H2,1-2H3,(H,8,11) |
InChIキー |
OLMCLAKNASWDPO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=NNC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


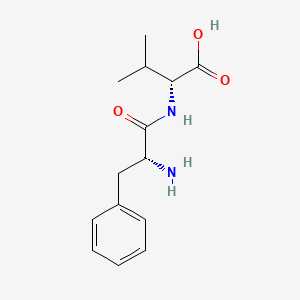
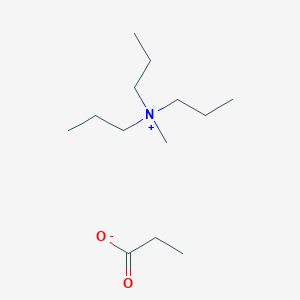
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
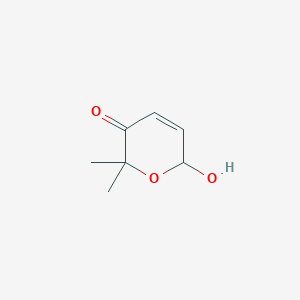
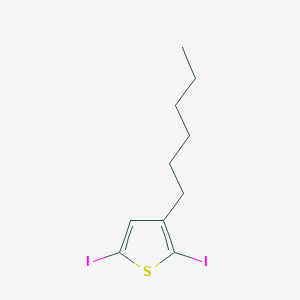
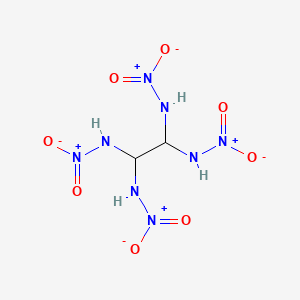

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

